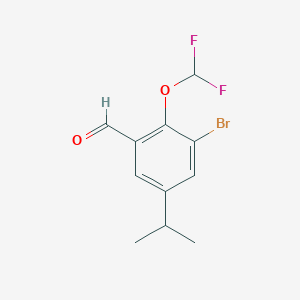

3-Bromo-2-(difluoromethoxy)-5-isopropylbenzaldehyde

Description

3-Bromo-2-(difluoromethoxy)-5-isopropylbenzaldehyde (CAS: 2404734-25-2, MFCD32632257) is a halogenated benzaldehyde derivative featuring a bromine atom at the C3 position, a difluoromethoxy group (-OCF2H) at C2, and an isopropyl substituent at C3. This compound is notable for its trifunctionalized aromatic ring, which combines steric bulk (isopropyl), electron-withdrawing halogens (Br), and a fluorinated alkoxy group. It is cataloged with a purity of 95% and was previously available through suppliers like CymitQuimica, though it is now listed as discontinued .

Properties

IUPAC Name |

3-bromo-2-(difluoromethoxy)-5-propan-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF2O2/c1-6(2)7-3-8(5-15)10(9(12)4-7)16-11(13)14/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDOQRCRKMUCTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)Br)OC(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(difluoromethoxy)-5-isopropylbenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(difluoromethoxy)-5-isopropylbenzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(difluoromethoxy)-5-isopropylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products Formed

Oxidation: 3-Bromo-2-(difluoromethoxy)-5-isopropylbenzoic acid.

Reduction: 3-Bromo-2-(difluoromethoxy)-5-isopropylbenzyl alcohol.

Substitution: 3-Azido-2-(difluoromethoxy)-5-isopropylbenzaldehyde or 3-Cyano-2-(difluoromethoxy)-5-isopropylbenzaldehyde.

Scientific Research Applications

3-Bromo-2-(difluoromethoxy)-5-isopropylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(difluoromethoxy)-5-isopropylbenzaldehyde depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromine and difluoromethoxy groups can enhance its binding affinity and selectivity for certain molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs identified in the evidence, focusing on substituent patterns, purity, and commercial availability:

Key Observations:

Substituent Positioning :

- The target compound uniquely combines a bulky isopropyl group at C5 with a difluoromethoxy group at C2. In contrast, analogs like JH-9866 position the difluoromethoxy group at C4, adjacent to a methoxy group at C5, which may alter electronic effects (e.g., resonance vs. inductive withdrawal) .

- JN-7001 replaces the isopropyl and difluoromethoxy groups with fluorine atoms and a methoxy group, reducing steric hindrance but increasing electronegativity.

This contrasts with HF-0427, which has a smaller methyl group at C5, likely improving reactivity . The difluoromethoxy group (-OCF2H) provides metabolic stability compared to non-fluorinated alkoxy groups (e.g., -OMe in JN-7001), as seen in pharmaceuticals like pantoprazole, where fluorinated motifs resist enzymatic degradation .

Commercial Availability :

- The target compound’s discontinued status contrasts with active listings for analogs like JN-7001 and JH-9866. This may reflect challenges in synthesis (e.g., handling isopropyl or difluoromethoxy groups during purification) or reduced demand.

Physicochemical and Stability Considerations

While direct stability data for the target compound are absent, insights can be inferred from related compounds:

- Fluorinated Alkoxy Groups: The difluoromethoxy group (-OCF2H) is less prone to oxidation than non-fluorinated ethers, as seen in pantoprazole synthesis, where overoxidation of sulfoxide intermediates generates sulfone byproducts . This suggests the target compound’s difluoromethoxy group may enhance oxidative stability compared to methoxy analogs.

- Halogen Effects : Bromine’s electron-withdrawing nature deactivates the aromatic ring, reducing susceptibility to electrophilic substitution. However, the isopropyl group’s electron-donating inductive effect may partially counteract this, creating regioselective reactivity.

Biological Activity

3-Bromo-2-(difluoromethoxy)-5-isopropylbenzaldehyde is a synthetic organic compound characterized by its unique molecular structure, which includes bromine and difluoromethoxy functional groups. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C₈H₅BrF₂O₂

- CAS Number : 2404734-25-2

- SMILES Notation : C1=CC(=C(C(=C1)Br)OC(F)F)C=O

- InChIKey : LTLYVMTXHYPCGC-UHFFFAOYSA-N

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity. The testing of various derivatives has shown promising results against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 625–1250 µg/mL |

| Similar Compounds | Pseudomonas aeruginosa | 625 µg/mL |

| Similar Compounds | Escherichia coli | Not effective |

These findings suggest that the compound may interact with bacterial cell membranes or specific molecular targets, inhibiting growth or leading to cell death.

Anticancer Potential

Research into the anticancer properties of compounds with similar structures has revealed that they can act as inhibitors of key enzymes involved in cancer progression. For example, some derivatives have been shown to inhibit histone deacetylases (HDACs), which are implicated in various cancers.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The presence of bromine and difluoromethoxy groups may enhance binding affinity to specific enzymes.

- Membrane Interaction : The lipophilic nature of the compound may facilitate its penetration through cellular membranes, allowing it to reach intracellular targets.

Case Studies

-

Antibacterial Activity Study :

- A study conducted on various derivatives demonstrated that those with halogen substitutions exhibited enhanced antibacterial activity. The MIC values for tested compounds against Staphylococcus aureus ranged from 625 to 1250 µg/mL, indicating moderate effectiveness.

-

Anticancer Activity :

- In vitro studies have shown that certain derivatives can inhibit HDAC activity, leading to apoptosis in cancer cell lines. This suggests a potential therapeutic application in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.